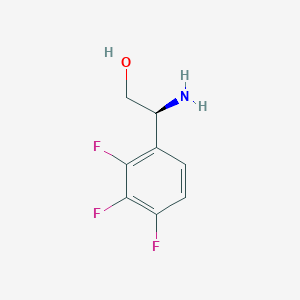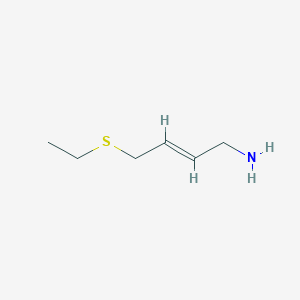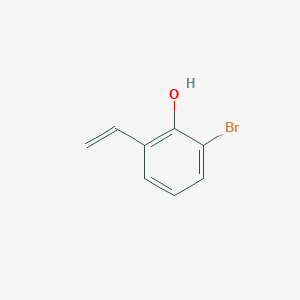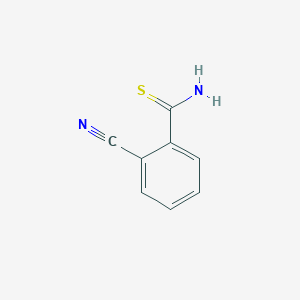
2-Cyanobenzothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanobenzothioamide is an organic compound that belongs to the class of benzothiazoles. It is characterized by the presence of a cyano group (-CN) attached to the benzothiazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyanobenzothioamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobenzenethiol with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Reaction of 2-aminobenzenethiol with cyanogen bromide: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and economical methods. One such method includes the use of 2-aminobenzenethiol and a cyanating agent like cyanogen chloride in the presence of a catalyst. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanobenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzothioamides.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyanobenzothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling.
Industry: this compound is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 2-cyanobenzothioamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyano group plays a crucial role in this interaction, as it can form strong interactions with the enzyme’s active site residues. Additionally, the benzothiazole ring can participate in π-π stacking interactions with aromatic amino acids in the enzyme.
Vergleich Mit ähnlichen Verbindungen
2-Cyanobenzothioamide can be compared with other similar compounds such as:
2-Aminobenzothiazole: Lacks the cyano group and has different reactivity and applications.
2-Mercaptobenzothiazole: Contains a thiol group instead of a cyano group, leading to different chemical properties and uses.
2-Cyanobenzothiazole: Similar structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its cyano group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H6N2S |
|---|---|
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
2-cyanobenzenecarbothioamide |
InChI |
InChI=1S/C8H6N2S/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) |
InChI-Schlüssel |
XCDYCABSOGKWQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


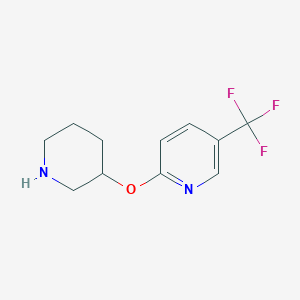
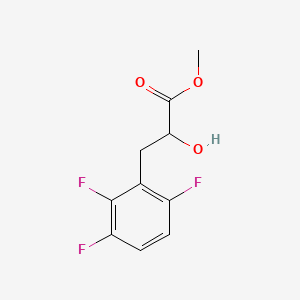
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
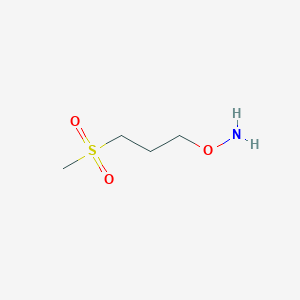
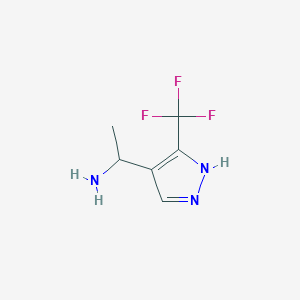
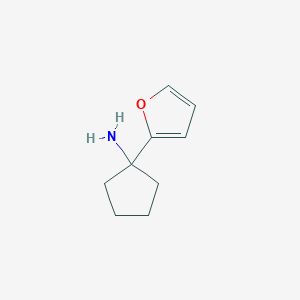
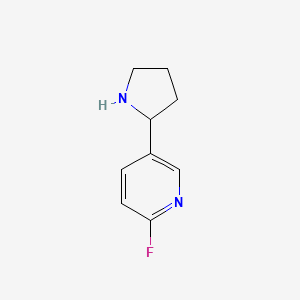
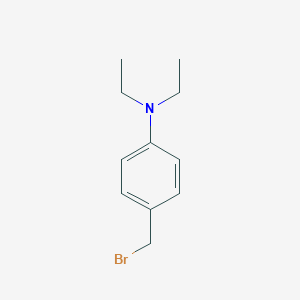
![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
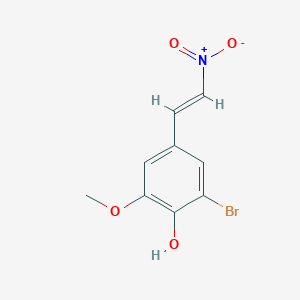
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
